Dibutyl-(2-hydroxyethyl)-methylazanium

Description

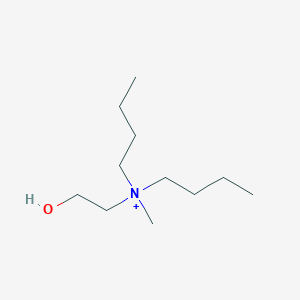

Dibutyl-(2-hydroxyethyl)-methylazanium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two butyl groups, a methyl group, and a 2-hydroxyethyl moiety.

Properties

CAS No. |

17895-84-0 |

|---|---|

Molecular Formula |

C11H26NO+ |

Molecular Weight |

188.33 g/mol |

IUPAC Name |

dibutyl-(2-hydroxyethyl)-methylazanium |

InChI |

InChI=1S/C11H26NO/c1-4-6-8-12(3,10-11-13)9-7-5-2/h13H,4-11H2,1-3H3/q+1 |

InChI Key |

LERGNLHMQHBKIS-UHFFFAOYSA-N |

SMILES |

CCCC[N+](C)(CCCC)CCO |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dibutyl-(2-hydroxyethyl)-methylazanium, enabling comparative analysis:

Dibutoline Sulfate

Structure : Dibutoline sulfate (IUPAC: 2-(Dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium sulfate) contains a quaternary ammonium core with a dibutylcarbamate ester, ethyl, and dimethyl substituents.

Key Properties :

- Molecular Formula : (C₁₅H₃₃N₂O₂)₂·SO₄

- Molecular Weight : 642.9 g/mol

- Solubility : Highly soluble in water and benzene; aqueous solutions decompose at 100°C.

- Applications : Historically used as an anticholinergic agent due to its ability to block acetylcholine receptors .

Comparison : - Unlike this compound, dibutoline sulfate includes a carbamate ester group, enhancing its hydrolytic instability.

- Both compounds exhibit hygroscopicity, but dibutoline’s sulfate counterion improves water solubility compared to halide or acetate salts .

Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide

Structure : A perfluorinated analog (CAS 31841-41-5) with a fluorinated alkyl chain and bis(2-hydroxyethyl) groups attached to the ammonium center.

Key Properties :

- Fluorinated Chain : Imparts extreme hydrophobicity and chemical inertness.

- Applications : Likely used in fluorosurfactants or coatings for its heat resistance and low surface tension .

Comparison : - The fluorinated chain drastically alters solubility and thermal stability compared to non-fluorinated this compound.

- The bis(2-hydroxyethyl) groups enhance hydrophilicity, similar to the 2-hydroxyethyl group in the target compound, but fluorination dominates its behavior .

2-Hydroxyethyl Methacrylate (HEMA)

Structure : A methacrylate ester with a 2-hydroxyethyl group (IUPAC: 2-hydroxyethyl methacrylate).

Key Properties :

- Role in Polymers : Reduces poly(acrylic acid) ionization by inducing coiled polymer conformations, lowering compressive strength in dental resins.

- Applications: Common monomer in adhesives, coatings, and biomedical hydrogels . Comparison:

- While HEMA shares a 2-hydroxyethyl group, it lacks the quaternary ammonium structure, resulting in divergent chemical reactivity (ester vs. ammonium).

- Both compounds influence polymer conformation, but HEMA’s ester functionality limits its ionic interactions compared to quaternary ammoniums .

Comparative Data Table

| Property | This compound | Dibutoline Sulfate | Heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium Iodide |

|---|---|---|---|

| Molecular Formula | Not reported | (C₁₅H₃₃N₂O₂)₂·SO₄ | C₁₉H₂₀F₁₇IN₂O₂ |

| Molecular Weight | Not reported | 642.9 g/mol | ~1,200 g/mol (estimated) |

| Solubility | Likely polar solvents (water, alcohols) | Water, benzene | Organic solvents (fluorophilicity) |

| Thermal Stability | Moderate (hydroxyethyl may decompose) | Decomposes at 100°C | High (fluorinated chain resists degradation) |

| Key Applications | Surfactants, pharmaceuticals (inferred) | Anticholinergic drug | Fluorosurfactants, coatings |

Research Findings and Limitations

- Functional Group Impact : The 2-hydroxyethyl group enhances water solubility in quaternary ammonium compounds but may reduce thermal stability compared to purely alkylated analogs .

- Fluorination Effects : Fluorinated chains in analogs like CAS 31841-41-5 drastically alter hydrophobicity and chemical resistance, suggesting that this compound would lack these traits .

- Gaps in Data : Direct experimental data (e.g., synthesis routes, spectroscopic profiles) for this compound are absent in the provided evidence, necessitating reliance on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.